

Ebio1 stability in solution under different storage conditions

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Compound of Interest

Compound Name: *Ebio1*
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Ebio1 Stability in Solution: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **Ebio1** (Epstein-Barr virus-induced gene 3) protein in solution under various storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing **Ebio1** protein?

For long-term storage, it is recommended to store lyophilized **Ebio1** at -20°C to -80°C, where it can be stable for up to 12 months.[1][2] Once reconstituted, the protein should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder for several months.[3][4] For short-term storage of a few days to a week, the reconstituted solution can be kept at 4°C.[4][5]

Q2: How should I reconstitute lyophilized **Ebio1** protein?

The reconstitution buffer can vary depending on the supplier and the specific product formulation. Common reconstitution solutions include Phosphate-Buffered Saline (PBS), sterile 10mM Acetic Acid, or 20 mM HCl.[1][2][5] It is crucial to follow the manufacturer's instructions provided with the specific **Ebio1** product. Gently pipette the solution down the sides of the vial and allow it to dissolve completely without vortexing.[2][3]

Q3: What is the impact of freeze-thaw cycles on **Ebio1** stability?

Repeated freeze-thaw cycles are detrimental to the stability of most proteins, including **Ebio1**, and should be avoided.[1][3][5] These cycles can lead to protein aggregation and loss of activity.[6] It is best practice to aliquot the reconstituted protein into single-use volumes before freezing.

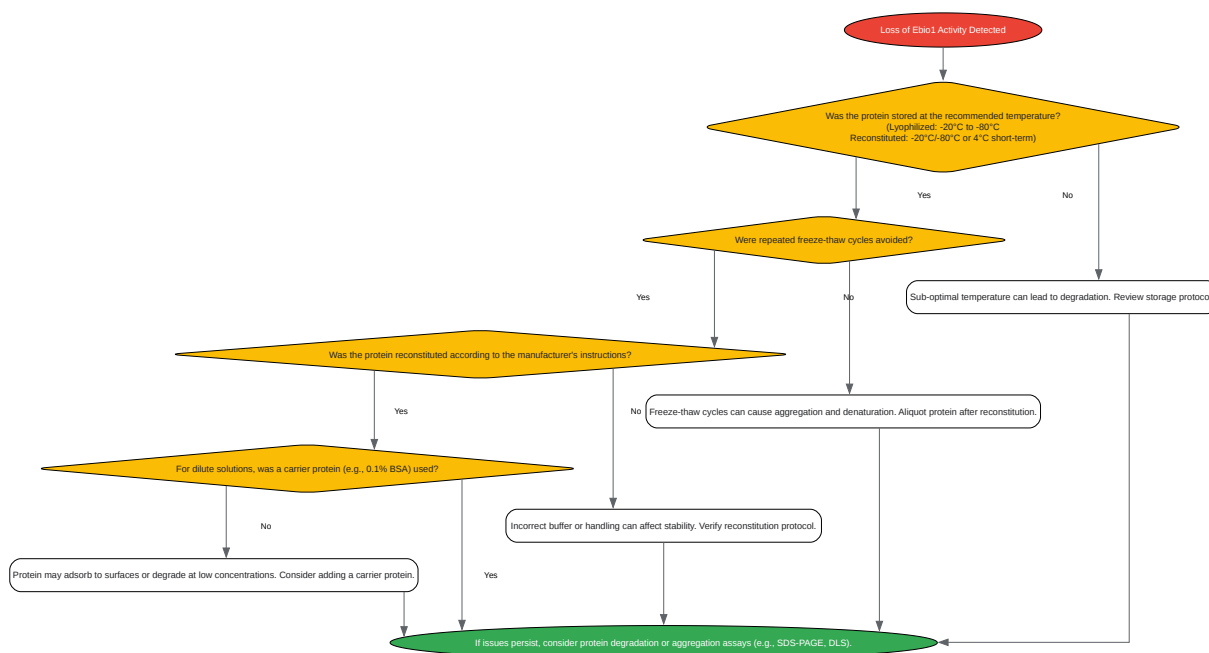
Q4: Should I use a carrier protein like BSA with my **Ebio1** solution?

The addition of a carrier protein, such as Bovine Serum Albumin (BSA) at a concentration of 0.1%, is often recommended to enhance the stability of recombinant proteins, especially for long-term storage or when working with dilute solutions.[1][3] Carrier proteins help to prevent the protein of interest from adhering to storage vials and can protect it from degradation. However, for certain applications where the presence of BSA could interfere, a carrier-free formulation should be used.[1]

Troubleshooting Guide

Problem: I am observing a loss of **Ebio1** activity in my experiments.

This could be due to improper storage and handling. Here is a troubleshooting workflow to identify the potential cause:



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Troubleshooting workflow for **Ebio1** activity loss.

Summary of Ebio1 Storage Conditions

The following table summarizes the recommended storage conditions for **Ebio1** protein based on information from various suppliers.

Form	Temperature	Duration	Key Considerations	References
Lyophilized	-20°C to -70°C	12 months	Store desiccated.	[1]
Lyophilized	Below -18°C	3 weeks (room temp)	Store desiccated.	[4][5]
Reconstituted	2°C to 8°C	1 month	Under sterile conditions.	[1]
Reconstituted	4°C	2-7 days	[4][5]	
Reconstituted	-20°C to -70°C	3 months	Under sterile conditions, avoid freeze-thaw.	[1]
Reconstituted	Below -18°C	For future use	Avoid freeze-thaw cycles.	[4][5]
Reconstituted (with carrier protein)	-20°C or colder	For future use	Recommended for aliquots.	[3]

Experimental Protocols

Protocol: Assessing **Ebio1** Stability by SDS-PAGE

This protocol provides a general method to assess the stability of **Ebio1** by checking for signs of degradation or aggregation using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

Objective: To visualize the integrity of **Ebio1** protein after storage under different conditions.

Materials:

- **Ebio1** protein samples stored under various conditions
- Laemmli sample buffer (with and without reducing agent, e.g., β -mercaptoethanol or DTT)
- Polyacrylamide gels (appropriate percentage for **Ebio1**, which has a predicted molecular mass of ~23 kDa but can run at 30-40 kDa on SDS-PAGE)[1]
- SDS-PAGE running buffer
- Protein molecular weight standards
- Coomassie Brilliant Blue or other protein stain
- Destaining solution

Procedure:

- Thaw the stored **Ebio1** aliquots on ice.
- Prepare samples for loading by diluting a small amount of each **Ebio1** sample in Laemmli sample buffer. Prepare both reducing and non-reducing samples.
- Heat the samples at 95-100°C for 5 minutes (for reducing conditions).
- Load the prepared samples and a protein molecular weight standard onto the polyacrylamide gel.
- Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- Stain the gel with Coomassie Brilliant Blue for a sufficient amount of time.
- Destain the gel until the protein bands are clearly visible against a clear background.
- Analyze the gel for the presence of the **Ebio1** band at the expected molecular weight. Look for any additional bands that may indicate degradation (lower molecular weight bands) or aggregation (higher molecular weight bands or protein remaining in the well).

Protocol: Functional ELISA to Determine **Ebio1** Binding Activity

This protocol describes a functional ELISA (Enzyme-Linked Immunosorbent Assay) to assess the binding activity of **Ebio1** to its binding partner, such as IL-27 p28.

Objective: To quantify the functional integrity of stored **Ebio1** protein.

Materials:

- **Ebio1** protein samples
- Recombinant IL-27 p28 protein
- ELISA plates
- Coating buffer (e.g., PBS)
- Blocking buffer (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Detection antibody against IL-27 p28
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

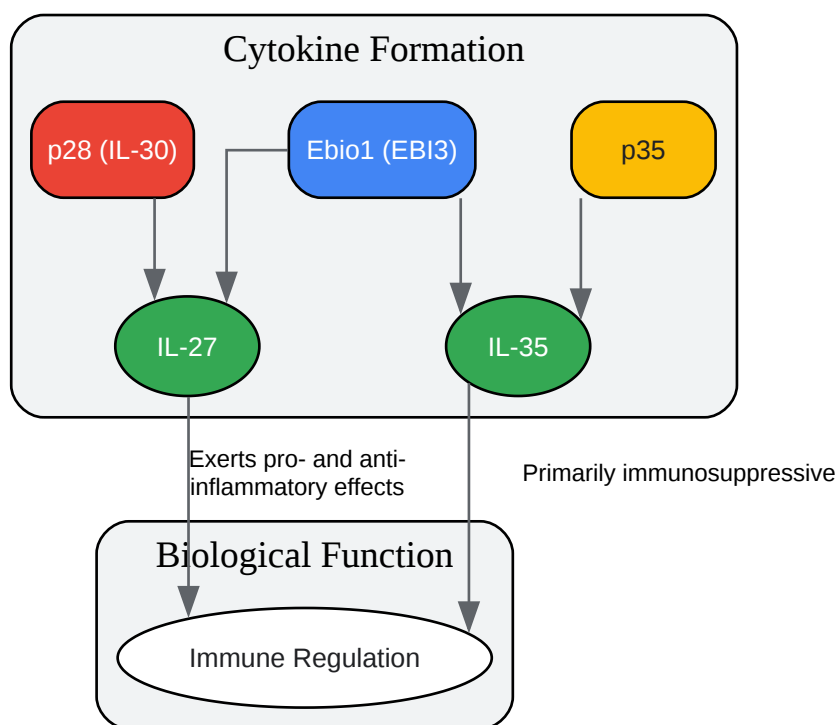
Procedure:

- Coat the ELISA plate wells with a known concentration of **Ebio1** protein (e.g., 5.0 µg/mL) in coating buffer and incubate overnight at 4°C.^[1]
- Wash the wells with wash buffer.
- Block the wells with blocking buffer for 1-2 hours at room temperature.

- Wash the wells.
- Add serial dilutions of the IL-27 p28 protein to the wells and incubate for 2 hours at room temperature.
- Wash the wells.
- Add the detection antibody against IL-27 p28 and incubate for 1-2 hours at room temperature.
- Wash the wells.
- Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the wells.
- Add TMB substrate and incubate until a color develops.
- Stop the reaction with the stop solution.
- Read the absorbance at 450 nm using a plate reader.
- Compare the binding curves of the stored **Ebio1** samples to a freshly prepared or reference standard to determine any loss of binding activity.

Ebio1 Signaling and Interaction

Ebio1 is a subunit of the heterodimeric cytokines IL-27 and IL-35. The stability of **Ebio1** is critical for the formation and function of these cytokines.



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Formation of IL-27 and IL-35 from **Ebio1**.

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